![molecular formula C19H16ClN3OS B2747857 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 450341-03-4](/img/structure/B2747857.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds are confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral data analyses such as IR, 1H-NMR, 13C-NMR spectra, and HRMS .Scientific Research Applications
- Pyrazinamide (PZA) is a first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Compound 13, which shares structural similarities with the mentioned compound, showed potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy .
- Unfortunately, the specific activity related to the mentioned compound is not explicitly stated in the available literature . However, it underscores the broader interest in pyrazolo compounds for their potential biological effects.
- A pyridine-based chalcone derivative with electron donor groups substituted at specific positions of the phenylene ring exhibited increased second harmonic generation (SHG) efficiency .
- The most potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activated caspase 9, suggesting apoptotic effects .
Anti-Tubercular Activity
Antileishmanial and Antimalarial Activity
Pyrazolo Derivatives for Biological Activity
Second Harmonic Generation (SHG) Efficiency
Antiproliferative Activity
Further Development and Suitability
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-14-7-4-8-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDWJIVWBDVPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
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